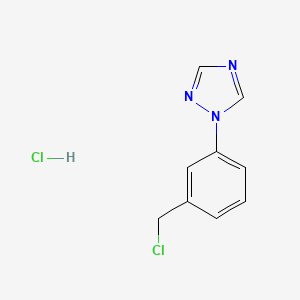
N-(Azepan-1-YL)-2-(diethylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Azepan-1-YL)-2-(diethylamino)acetamide:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azepan-1-YL)-2-(diethylamino)acetamide typically involves the reaction of azepane with 2-(diethylamino)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Azepan-1-YL)-2-(diethylamino)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(Azepan-1-YL)-2-(diethylamino)ethylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Azepan-1-YL)-2-(diethylamino)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: It is investigated for its potential biological activity and interactions with various biomolecules.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(Azepan-1-YL)-2-(diethylamino)acetamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, potentially modulating their activity. The azepane ring may also contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Piperidin-1-YL)-2-(diethylamino)acetamide: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.
N-(Morpholin-4-YL)-2-(diethylamino)acetamide: Contains a morpholine ring instead of the azepane ring.
N-(Pyrrolidin-1-YL)-2-(diethylamino)acetamide: Features a five-membered pyrrolidine ring.
Uniqueness
N-(Azepan-1-YL)-2-(diethylamino)acetamide is unique due to the presence of the azepane ring, which imparts distinct chemical and physical properties compared to its analogs with different ring structures. The seven-membered ring can influence the compound’s conformational flexibility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
90236-70-7 |
|---|---|
Formule moléculaire |
C12H25N3O |
Poids moléculaire |
227.35 g/mol |
Nom IUPAC |
N-(azepan-1-yl)-2-(diethylamino)acetamide |
InChI |
InChI=1S/C12H25N3O/c1-3-14(4-2)11-12(16)13-15-9-7-5-6-8-10-15/h3-11H2,1-2H3,(H,13,16) |
Clé InChI |
FZLZMCDFDLIQDY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)NN1CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877650.png)



![7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B11877672.png)



![[4-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]methanol](/img/structure/B11877714.png)



![2,3-Dihydrobenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B11877737.png)
